molecular formula C16H17ClN2O3S2 B2610165 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-sulfonamide CAS No. 2034612-88-7

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-sulfonamide

Cat. No.: B2610165
CAS No.: 2034612-88-7
M. Wt: 384.89
InChI Key: LGCSQWHZPYBWBL-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-sulfonamide is a synthetic small molecule research chemical designed for investigational use in biochemical and pharmacological studies. This compound integrates multiple pharmaceutically relevant motifs: a benzofuran group, known for its broad bioactive properties including antimicrobial and antitumor activities ; a 5-chlorothiophene-2-sulfonamide moiety, which is characteristic of compounds that act as enzyme inhibitors, particularly targeting pathways like dihydropteroate synthetase in bacterial folate synthesis ; and a dimethylaminoethyl side chain that can influence the molecule's physicochemical properties and bioavailability. The presence of the sulfonamide functional group (-SO2NH-) places this compound within a class known for diverse pharmacological activities, ranging from antibacterial to anti-carbonic anhydrase effects, although its specific biological profile requires further investigation . The structural architecture of this reagent suggests potential research applications in exploring antiviral mechanisms, as certain thiophene sulfonamide derivatives have been investigated for their activity against flavivirus infections . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet and conduct all necessary safety assessments prior to use.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S2/c1-19(2)12(14-9-11-5-3-4-6-13(11)22-14)10-18-24(20,21)16-8-7-15(17)23-16/h3-9,12,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCSQWHZPYBWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(S1)Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the benzofuran ring, followed by the introduction of the dimethylaminoethyl group. The final step involves the sulfonation of the chlorothiophene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit certain enzymes, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context.

Comparison with Similar Compounds

Substituent Variations in Benzofuran/Benzothiophene Derivatives

Compound : N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide (CAS: 2034355-43-4)

  • Key Differences: Core: Benzothiophene (sulfur atom) replaces benzofuran (oxygen). Side Chain: Hydroxypropyl instead of dimethylaminoethyl.
  • Implications: Sulfur’s larger atomic size and lower electronegativity may enhance lipophilicity and alter metabolic stability compared to benzofuran.

Dihydrobenzofuran Derivatives

Compound: 1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide (CAS: 1428371-43-0)

  • Key Differences :
    • Core : Partially saturated dihydrobenzofuran (improved conformational stability).
    • Substituent : 2-chlorophenyl methanesulfonamide instead of 5-chlorothiophene sulfonamide.
  • Implications :
    • Saturation in the benzofuran ring may reduce aromatic interactions but increase resistance to oxidative degradation.
    • The smaller methanesulfonamide group versus thiophene sulfonamide could decrease steric hindrance in target binding.

Quinoline-Based Analogues

Compound: SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride)

  • Key Differences: Core: Quinoline instead of benzofuran. Functional Groups: Carboxamide and hydroxyquinoline vs. sulfonamide and thiophene.
  • Implications: Quinoline’s planar structure may enhance intercalation with biomolecules, while the carboxamide group offers distinct hydrogen-bonding profiles. Molecular weight (309.79 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics.

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Benzofuran Dimethylaminoethyl, 5-chlorothiophene sulfonamide ~430 (estimated) -
N-[2-(1-benzothiophen-2-yl)-...sulfonamide Benzothiophene Hydroxypropyl, 5-chlorothiophene sulfonamide N/A
1-(2-chlorophenyl)-...methanesulfonamide Dihydrobenzofuran Dimethylaminoethyl, 2-chlorophenyl methanesulfonamide N/A
SzR-105 Quinoline Dimethylaminopropyl, hydroxyquinoline carboxamide 309.79

Research Findings and Implications

  • Solubility: The dimethylaminoethyl group in the target compound likely improves water solubility compared to hydroxypropyl or methanesulfonamide analogs .
  • Synthetic Routes : Sulfonamide formation methods (e.g., chlorosulfonic acid reactions in ) are critical for synthesizing such compounds, though specific protocols for the target remain unspecified .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-sulfonamide, with CAS number 2034612-88-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C16H17ClN2O3S2C_{16}H_{17}ClN_{2}O_{3}S_{2}, with a molecular weight of 384.9 g/mol. It features a benzofuran moiety, a dimethylaminoethyl group, and a sulfonamide structure, which may contribute to its biological activity.

PropertyValue
CAS Number2034612-88-7
Molecular FormulaC₁₆H₁₇ClN₂O₃S₂
Molecular Weight384.9 g/mol

Biological Activity Overview

Research indicates that compounds containing benzofuran and thiophene structures often exhibit significant biological activities, including antitumor , antimicrobial , and anti-inflammatory properties. The specific compound in focus has been evaluated for its effects on various cancer cell lines and its potential as an antimicrobial agent.

Antitumor Activity

Recent studies have shown that compounds similar to this compound possess antitumor properties. For instance, compounds with similar structural features were tested on human lung cancer cell lines (A549, HCC827, and NCI-H358) using 2D and 3D cell culture methods. The results indicated that these compounds could inhibit cell proliferation effectively.

  • IC50 Values :
    • HCC827: 6.26±0.33μM6.26\pm 0.33\,\mu M
    • NCI-H358: 6.48±0.11μM6.48\pm 0.11\,\mu M

These values suggest a promising potential for further development as antitumor agents .

Antimicrobial Activity

The antimicrobial activity of this compound has also been assessed against various bacterial strains. The testing methods included broth microdilution assays according to CLSI guidelines. Compounds with similar structures showed effective inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Case Studies

  • Study on Antitumor Activity :
    • A study synthesized several benzothiazole derivatives and evaluated their cytotoxic effects on lung cancer cell lines. The findings demonstrated that the presence of chlorine in the structure enhanced binding affinity to DNA, leading to increased cytotoxicity against cancer cells .
  • Antimicrobial Testing :
    • In another study focusing on antimicrobial efficacy, compounds were tested against E. coli and S. aureus. The results indicated that certain derivatives of benzofuran exhibited significant antibacterial activity, suggesting that modifications in the structure could enhance effectiveness .

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